molecular formula C16H20N2O3S B288553 5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No. B288553
M. Wt: 320.4 g/mol
InChI Key: GDPAROXGPLSTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide, also known as JP-8-039, is a compound that has shown potential in scientific research for its ability to inhibit specific enzymes in the body.

Mechanism of Action

5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide works by binding to the active site of HDACs and sirtuins, preventing them from removing acetyl groups from histones and other proteins. This leads to changes in gene expression and cellular processes, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
Inhibition of HDACs and sirtuins by 5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including changes in gene expression, cell cycle arrest, induction of apoptosis, and alteration of metabolism. These effects can be beneficial in certain diseases, but can also have negative effects in other contexts.

Advantages and Limitations for Lab Experiments

5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments, including its ability to selectively inhibit HDACs and sirtuins, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, it also has limitations, such as its poor solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide, including the development of more potent and selective inhibitors, the investigation of its effects on other enzymes and cellular processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide and its limitations for use in lab experiments.

Synthesis Methods

5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-pyridinemethanamine, followed by the addition of isopropylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been found to inhibit the activity of specific enzymes, such as histone deacetylases (HDACs) and sirtuins, which play important roles in gene expression and cellular processes. This inhibition has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

properties

Product Name

5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-methoxy-5-propan-2-yl-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-12(2)13-7-8-15(21-3)16(10-13)22(19,20)18-11-14-6-4-5-9-17-14/h4-10,12,18H,11H2,1-3H3

InChI Key

GDPAROXGPLSTQN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.